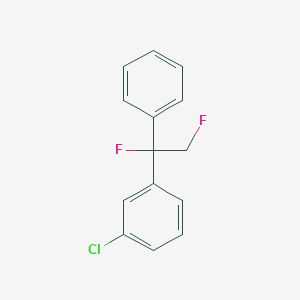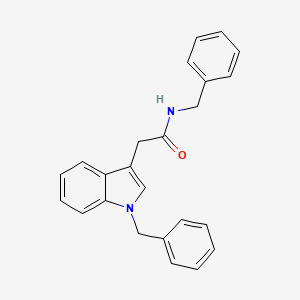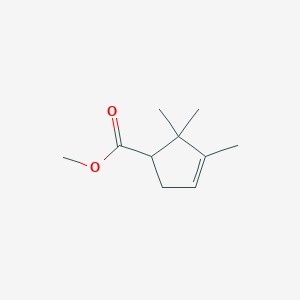
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane: is an organosilicon compound characterized by the presence of two silicon atoms bonded to four tert-butyl groups and two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane can be synthesized through the reaction of tert-butylchlorosilane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidation can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution: Formation of various organosilicon compounds.
Reduction: Formation of silicon-hydrogen bonds.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Chemistry: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: The compound’s potential biological applications are being explored, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate the use of this compound in medical imaging and as a component in therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, coatings, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form bonds with other elements, leading to the formation of new compounds. The pathways involved include:
Nucleophilic Substitution: Bromine atoms are replaced by nucleophiles.
Bond Formation: Silicon atoms form bonds with other elements, leading to the creation of new silicon-containing compounds.
Comparison with Similar Compounds
1,2-Dibromo-1,1,2,2-tetrachloroethane: Similar in structure but contains chlorine atoms instead of tert-butyl groups.
1,2-Dibromoethane: Contains bromine atoms but lacks the silicon and tert-butyl groups.
Uniqueness: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is unique due to the presence of both silicon and tert-butyl groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
59409-87-9 |
|---|---|
Molecular Formula |
C16H36Br2Si2 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
bromo-[bromo(ditert-butyl)silyl]-ditert-butylsilane |
InChI |
InChI=1S/C16H36Br2Si2/c1-13(2,3)19(17,14(4,5)6)20(18,15(7,8)9)16(10,11)12/h1-12H3 |
InChI Key |
UVOGBJGQOKAREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)([Si](C(C)(C)C)(C(C)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


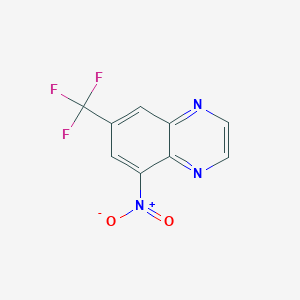

![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

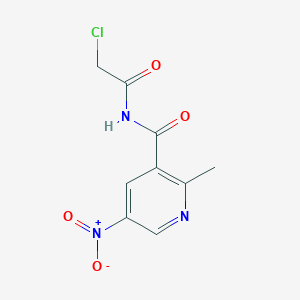

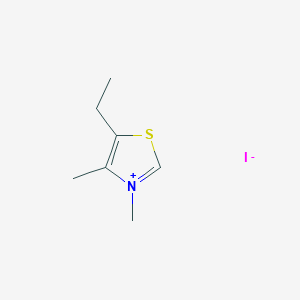

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
